3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
Description
This compound belongs to the quinazolinone family, characterized by a fused bicyclic system combining thiazole and quinazoline rings. Quinazolinones are known for diverse pharmacological applications, including kinase inhibition and antimicrobial activity . The dichlorinated aromatic moiety enhances electron-withdrawing effects and may influence target binding specificity.
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS2/c19-12-6-5-11(15(20)7-12)8-24-9-13-10-25-18-21-16-4-2-1-3-14(16)17(23)22(13)18/h1-7,13H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJFFPDDUBHMPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one typically involves multiple steps, starting with the reaction of 2,4-dichlorobenzyl chloride with a suitable thiol to form the corresponding sulfanyl derivative. This intermediate is then subjected to cyclization reactions to form the quinazolinone-thiazole core structure. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and refluxing to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reduce production costs. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The quinazolinone core can be reduced to form dihydroquinazolines.
Substitution: : The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of dihydroquinazolines.
Substitution: : Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
Biologically, this compound has shown potential in various assays, including antimicrobial and antiviral activities. It can be used to study the interaction of small molecules with biological targets and pathways.
Medicine
Medically, this compound has been investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution on the Benzyl Group
3-{[(3-Chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one (CAS 477860-20-1)
- Structure : Replaces 2,4-dichlorobenzyl with a 3-chlorophenyl group.
- Molecular Formula : C₁₇H₁₃ClN₂OS₂.
- Key Differences: Reduced chlorine substitution decreases lipophilicity (ClogP ~3.5 vs. ~4.2 for the target compound).
3-{[(2-Aminophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one (CAS 477860-22-3)
- Structure: Substitutes 2,4-dichlorobenzyl with a 2-aminophenyl group.
- Key Differences: The amino group introduces hydrogen-bonding capacity, which could enhance interactions with polar targets. However, reduced halogenation may lower metabolic stability .
Heterocyclic Core Modifications
3-{[(2,4-Dichlorophenyl)sulfanyl]methyl}-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one (CAS 478032-65-4)
- Structure : Replaces the thiazolo ring with an imidazo ring.
- Molecular Formula : C₁₇H₁₃Cl₂N₃OS.
- Molecular weight increases slightly (378.28 vs. 360.9 g/mol for the target compound) .
2-(Methylsulfonyl)-[1,2,4]triazolo[1,5-a]quinazolin-5(4H)-one
Functional Group Additions
3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone
- Structure : Incorporates a 1,2,4-oxadiazole ring.
- Molecular Formula : C₂₄H₁₇ClFN₃O₂S.
5-[(3,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
- Structure : Adds methoxy groups to the quinazoline ring.
- Key Differences : Methoxy groups improve solubility but may reduce membrane permeability. The dichlorobenzyl group aligns with the target compound’s substitution pattern, suggesting shared synthetic routes .
Biological Activity
3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: and is characterized by a thiazoloquinazolinone scaffold. Its structure includes a dichlorobenzyl group and a sulfanyl methyl moiety, which are pivotal in its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C18H14Cl2N2OS2 |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the thiazoloquinazolinone core followed by the introduction of the dichlorobenzyl and sulfanyl groups. The specific synthetic route may vary based on the desired yield and purity of the final product.
Antimicrobial Activity
Research indicates that derivatives of thiazoloquinazolinones exhibit considerable antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains:
- In Vitro Studies : The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics like penicillin and ciprofloxacin.
Antitubercular Activity
A study highlighted that certain thiazoloquinazolinone derivatives showed promising antitubercular activity against Mycobacterium tuberculosis. The compound's ability to inhibit the growth of this pathogen indicates its potential as a therapeutic agent in tuberculosis treatment.
Cytotoxicity Studies
Cytotoxicity assays revealed that the compound exhibits selective toxicity towards cancer cell lines. The IC50 values were determined in the low micromolar range, suggesting potential applications in cancer therapy.
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in bacterial cell wall synthesis and DNA replication. Additionally, it may induce apoptosis in cancer cells through various signaling pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the efficacy of this compound against resistant bacterial strains.
- Findings : The compound exhibited significant antibacterial activity with MIC values lower than those of conventional antibiotics.
-
Anticancer Activity Assessment :
- Objective : To assess the cytotoxic effects on various cancer cell lines.
- Findings : The compound showed selective cytotoxicity with IC50 values indicating effectiveness against breast and lung cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
